N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-fluoro substituent on the benzene ring, and an N-methyl group attached to the amide nitrogen. It has garnered interest in scientific research due to its potential biological activity and diverse applications.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of the GIRK channels . By binding to these channels, it enhances the flow of potassium ions across the cell membrane. This leads to hyperpolarization of the cell, which reduces its excitability and results in an overall inhibitory effect on cell activity.
Pharmacokinetics
These studies have identified compounds with nanomolar potency as GIRK1/2 activators and improved metabolic stability over prototypical urea-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide typically involves the following steps:
Formation of the 1,1-dioxidotetrahydrothiophen-3-yl group: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the 3-fluoro substituent: Fluorination of the benzene ring can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amide bond formation: The final step involves the coupling of the 1,1-dioxidotetrahydrothiophen-3-yl group with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 1,1-dioxidotetrahydrothiophen-3-yl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar 1,1-dioxidotetrahydrothiophen-3-yl group but different substituents on the benzene ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)thiophene-2-carboxamide: Contains a similar core structure but with different functional groups.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide is unique due to the presence of the 3-fluoro substituent on the benzene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTMQZDIVQSFSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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